

Spectroscopic Profile of 2,2-Diphenylethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Diphenylethanol

Cat. No.: B156489

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Diphenylethanol**, a valuable building block in organic synthesis. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **2,2-Diphenylethanol** is $C_{14}H_{14}O$, with a molecular weight of 198.26 g/mol. [1][2] The following tables summarize the key spectroscopic data points for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.35 - 7.15	m	-	10H, Aromatic protons (C ₆ H ₅) ₂
4.25	t	7.8	1H, CH
3.95	d	7.8	2H, CH ₂
2.18	br s	-	1H, OH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
142.5	2 x Ar-C (quaternary)
128.5	4 x Ar-CH
128.0	4 x Ar-CH
126.0	2 x Ar-CH
66.5	CH ₂ -OH
53.0	(C ₆ H ₅) ₂ CH

Infrared (IR) Spectroscopy

The IR spectrum of **2,2-Diphenylethanol** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (alcohol)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
1600 - 1585	Medium	Aromatic C=C stretch
1500 - 1400	Medium	Aromatic C=C stretch
1050	Strong	C-O stretch (primary alcohol)
860 - 680	Strong	Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of **2,2-Diphenylethanol** results in a characteristic fragmentation pattern.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
198	~20	[M] ⁺ (Molecular Ion)
180	~5	[M - H ₂ O] ⁺
167	100	[(C ₆ H ₅) ₂ CH] ⁺ (Base Peak)
105	~30	[C ₆ H ₅ CH ₂] ⁺
91	~40	[C ₇ H ₇] ⁺ (Tropylium ion)
77	~35	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of solid **2,2-Diphenylethanol** for ^1H NMR, or 50-100 mg for ^{13}C NMR.[\[3\]](#)[\[4\]](#)
- Transfer the solid to a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.
- Gently agitate or vortex the vial to ensure complete dissolution of the solid.
- If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[\[4\]](#)
- Cap the NMR tube securely and label it appropriately.

Instrumental Parameters (^1H NMR):

- Spectrometer: 300-500 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse sequence
- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Acquisition Time: ~4 s
- Spectral Width: -2 to 12 ppm
- Referencing: Tetramethylsilane (TMS) at 0.00 ppm

Instrumental Parameters (^{13}C NMR):

- Spectrometer: 75-125 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled single-pulse sequence
- Number of Scans: 1024 or more, depending on concentration
- Relaxation Delay: 2.0 s
- Acquisition Time: ~1-2 s
- Spectral Width: 0 to 200 ppm
- Referencing: CDCl_3 solvent peak at 77.16 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):[\[5\]](#)[\[6\]](#)

- Thoroughly clean and dry an agate mortar and pestle.
- Place approximately 1-2 mg of solid **2,2-Diphenylethanol** into the mortar.
- Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[\[5\]](#)
- Gently grind the two solids together with the pestle for several minutes until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder into a pellet die.
- Place the die into a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a thin, transparent pellet.[\[6\]](#)[\[7\]](#)
- Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Instrumental Parameters:

- Spectrometer: FT-IR Spectrometer
- Technique: Transmission
- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- Dissolve a small amount of **2,2-Diphenylethanol** in a suitable volatile organic solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- For direct insertion, the sample is placed in a capillary tube and heated to volatilize it into the ion source.
- For GC-MS, the sample is injected onto a capillary column and separated from the solvent before entering the ion source.

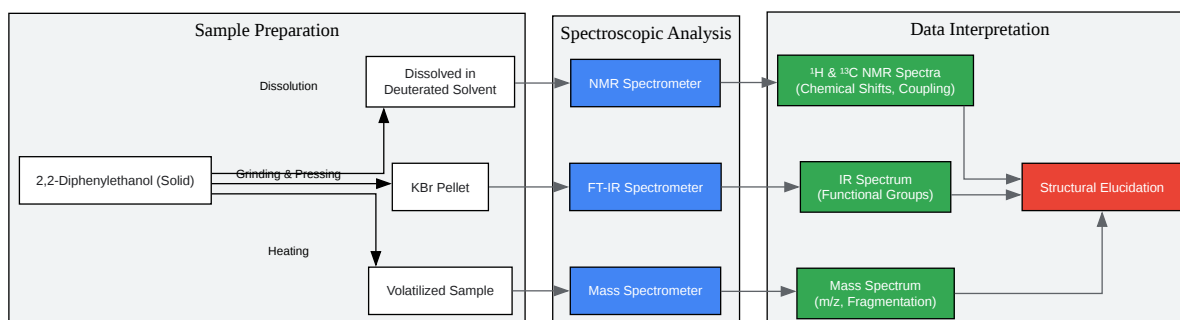
Instrumental Parameters (Electron Ionization):[\[8\]](#)

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV[\[9\]](#)
- Ion Source Temperature: 200-250 °C

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 40 - 400
- Data Acquisition: The mass spectrum is recorded by scanning the mass range and detecting the ions.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2,2-Diphenylethanol** and the relationship between the different analytical techniques.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-Diphenylethanol [webbook.nist.gov]
- 2. 2,2-Diphenylethanol [webbook.nist.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. shimadzu.com [shimadzu.com]
- 6. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 7. google.com [google.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. 1,2-Diphenylethanol | C₁₄H₁₄O | CID 94178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Diphenylethanol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156489#spectroscopic-data-nmr-ir-ms-of-2-2-diphenylethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com